2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a benzodiazole moiety, an azetidine ring, and a pyridine carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzodiazole moiety. This is followed by the formation of the azetidine ring and the final coupling with the pyridine carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
- tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Uniqueness
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21N5/c1-20(2,3)19-23-16-8-4-5-9-17(16)25(19)15-12-24(13-15)18-14(11-21)7-6-10-22-18/h4-10,15H,12-13H2,1-3H3 |
InChI Key |
LLUUMADKJYOJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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